Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate
CAS No.: 2303565-49-1
Cat. No.: VC4922418
Molecular Formula: C21H28N2O10
Molecular Weight: 468.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2303565-49-1 |
|---|---|
| Molecular Formula | C21H28N2O10 |
| Molecular Weight | 468.459 |
| IUPAC Name | ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C17H24N2O2.2C2H2O4/c1-2-21-16(20)15-11-19(10-14-6-4-3-5-7-14)13-17(15)8-9-18-12-17;2*3-1(4)2(5)6/h3-7,15,18H,2,8-13H2,1H3;2*(H,3,4)(H,5,6) |
| Standard InChI Key | CDJRELSGIDLLCU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CN(CC12CCNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 2,7-diazaspiro[4.4]nonane core, a bicyclic system where two nitrogen atoms occupy positions 2 and 7 of the spiro-fused rings. The benzyl group substitutes the second nitrogen, while the ethyl carboxylate moiety is attached to the fourth carbon . The dioxalate counterion, derived from oxalic acid, enhances solubility and stability. The InChI code (1S/C17H24N2O2.2C2H2O4) and InChI key (CDJRELSGIDLLCU-UHFFFAOYSA-N) provide unambiguous structural identification .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2303565-49-1 | |
| Molecular Formula | ||
| Molecular Weight | 468.5 g/mol | |
| IUPAC Name | Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate | |
| Purity | 95% |
Spectral Characterization
Nuclear magnetic resonance (NMR) data for structurally related diazaspiro compounds reveal distinct proton environments. For example, the tert-butyl-7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate derivative exhibits proton signals at δ 7.18–7.31 ppm (aromatic H) and δ 3.18–3.58 ppm (methylene H adjacent to N) . While specific NMR data for the target compound are unavailable, its spirocyclic framework likely produces similar splitting patterns in the δ 1.7–3.6 ppm range for aliphatic protons and δ 6.5–8.1 ppm for aromatic protons .
Synthesis and Derivative Development
General Synthetic Strategies
The synthesis of 2,7-diazaspiro[4.4]nonane derivatives typically begins with tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate as a key intermediate . N-Boc deprotection using trifluoroacetic acid (TFA) yields a secondary amine, which undergoes subsequent functionalization via acylation or alkylation. For instance, benzyl groups are introduced through nucleophilic substitution with benzyl bromides, while carboxylate esters form via reaction with ethyl chloroformate .
Oxalate Salt Formation
The dioxalate form is synthesized by treating the free base with oxalic acid in a polar solvent like ethanol or water (Procedure H in ref. ). This step improves crystallinity and facilitates purification. For example, compound 7b (AD214) was isolated as a white solid after oxalate salt formation, yielding 20% .
Physicochemical Properties
Thermal Properties
Neither melting point nor boiling point data are reported . Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition temperatures above 200°C, but specific studies on this compound are lacking .
Challenges and Future Directions
Data Gaps
Critical gaps persist in solubility, stability, and pharmacokinetic profiles. In vitro ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed to assess viability for preclinical development.
Synthetic Optimization
Improving yields beyond the 20–55% range reported for analogs requires exploring catalysts like palladium on carbon for hydrogenation or microwave-assisted synthesis to accelerate reaction kinetics.
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